molecular formula C13H15FO2 B2615015 (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid CAS No. 1216362-44-5

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid

Cat. No.: B2615015
CAS No.: 1216362-44-5
M. Wt: 222.259
InChI Key: FVFBYWQARVLUHO-DHZHZOJOSA-N
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Description

(2E)-3-(4-Fluorophenyl)-5-methylhex-2-enoic acid ( 1216362-44-5) is a fluorinated α,β-unsaturated carboxylic acid derivative characterized by a conjugated enoic acid backbone substituted with a 4-fluorophenyl group and an isobutyl group . The compound has a molecular formula of C₁₃H₁₅FO₂ and a molecular weight of 222.25 g/mol . The (2E)-configuration denotes the trans geometry of the double bond between C2 and C3, a key structural feature that influences molecular rigidity and electronic properties . This compound is of significant interest in scientific research due to its demonstrated biological activities. Studies have shown it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . In animal models of arthritis, treatment with this compound resulted in significant reductions in joint swelling . It also possesses broad-spectrum antimicrobial efficacy, effectively inhibiting the growth of various bacterial strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa in laboratory tests . The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity, which can improve its interaction with cellular targets and potentially increase its biological activity . Its structure, which shares motifs with chalcones and other pharmacologically active derivatives, makes it a versatile intermediate in synthetic organic chemistry for creating tailored derivatives . The compound is typically synthesized via base-catalyzed Aldol condensation followed by spontaneous dehydration . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFBYWQARVLUHO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=C\C(=O)O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form the conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale Aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid
  • Molecular Formula : C₁₃H₁₅FO₂
  • Molecular Weight : 222.25 g/mol
  • Canonical SMILES : CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F

The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially increasing its biological activity through improved interactions with cellular targets.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, makes it versatile for creating derivatives with tailored properties.

Biology

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : Studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition leads to reduced levels of prostaglandins, alleviating pain and inflammation. For example, in animal models of arthritis, significant reductions in joint swelling were observed when treated with this compound.
  • Antimicrobial Effects : Laboratory tests have demonstrated that this compound can inhibit the growth of various bacterial strains. A study using disk diffusion methods revealed inhibition zones of:
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa14

This broad-spectrum antimicrobial activity suggests potential applications in treating infections resistant to conventional antibiotics.

Medicine

The compound is being investigated for its potential use in drug development:

  • Drug Development : Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), which are pivotal in drug action mechanisms. The fluorophenyl group may enhance binding affinity to these receptors, making it a candidate for further pharmacological exploration.
  • Therapeutic Applications : Preliminary computational studies indicate that the compound could serve as a lead molecule for developing new anti-inflammatory drugs or antibiotics.

Study 1: Anti-inflammatory Activity

In a controlled study involving an animal model of arthritis, researchers administered this compound. Results indicated a marked reduction in joint swelling and pain compared to control groups. This supports its potential as a therapeutic agent for inflammatory conditions.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against various pathogens using disk diffusion methods. The compound effectively inhibited several strains, particularly those resistant to conventional antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid can be contextualized by comparing it to related compounds in terms of substituent effects, conformational flexibility, and biological activity.

Structural Analogues in Chalcone Derivatives

Chalcones, α,β-unsaturated ketones with two aromatic rings, exhibit structure-activity relationships (SAR) sensitive to substituent electronegativity and positioning. For example:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) shows an IC50 of 4.703 μM, attributed to bromine (para, ring A) and fluorine (para, ring B) substitutions.
  • Compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone), with chlorine (ring A) and methoxy (ring B), exhibits reduced potency (IC50 = 13.82 μM) due to lower electronegativity .

Key Insight: The 4-fluorophenyl group in this compound may enhance target binding compared to methoxy-substituted analogues, as seen in chalcones where fluorine improves activity .

Compound Substituent (Ring A) Substituent (Ring B) IC50 (μM)
2j (Chalcone) Br (para) F (para) 4.703
2h (Chalcone) Cl (para) OMe (para) 13.82
Target Compound N/A F (para) N/A

Pyrazole Derivatives with Fluorophenyl Groups

Pyrazole derivatives synthesized from chalcones (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, influencing planarity and intermolecular interactions .

Fluorinated Triazole and Thiazole Derivatives

Isostructural compounds like 4 (Cl-substituted) and 5 (F-substituted) () demonstrate that halogen substitutions at para positions minimally affect crystal packing but modulate electronic properties. The fluorine atom in this compound likely enhances dipole interactions and metabolic stability compared to chlorine or bromine analogues .

Enzyme Inhibitory Potential

In a virtual screening study, 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid showed strong binding affinity (-8.7 kcal/mol) to kynurenine formamidase, attributed to the 4-fluorophenyl group’s electronegativity and π-stacking capability . The target compound’s α,β-unsaturated acid moiety may similarly interact with catalytic residues in enzymes, though empirical validation is required.

Biological Activity

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13FO2\text{C}_{12}\text{H}_{13}\text{F}\text{O}_2

It features a fluorinated phenyl group, which is believed to enhance its biological activity through increased lipophilicity and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as a cyclooxygenase (COX) inhibitor, which could lead to reduced production of inflammatory mediators and pain relief.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially acting against various bacterial strains by disrupting their cellular processes.

1. Anti-inflammatory Properties

Studies have highlighted the compound's ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition can reduce the levels of prostaglandins, thereby alleviating pain and inflammation. A comparative analysis of similar compounds has shown that those with fluorinated groups often exhibit enhanced anti-inflammatory effects.

2. Antimicrobial Effects

The antimicrobial activity of this compound has been assessed against several bacterial strains. In vitro tests have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This table summarizes the antimicrobial efficacy observed during laboratory experiments.

Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to the control group, supporting its potential use as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of the compound against various pathogens. The study employed disk diffusion methods to measure inhibition zones and found that the compound effectively inhibited several strains, particularly those resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What catalytic systems are recommended for synthesizing (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Transition metal catalysts, particularly palladium and rhodium, are effective for constructing fluorophenyl-containing enoic acids. For example:

  • Palladium-catalyzed coupling of silylaryl bromides with alkynes can form benzosiloles (analogous to fluorophenyl derivatives) via C(sp³)–Si bond activation .
  • Rhodium catalysts enable cleavage of robust Si–C bonds under mild conditions, which could be adapted for introducing fluorophenyl groups .
    • Critical parameters include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Silver additives (e.g., AgOTf) enhance silylene transfer efficiency in silacyclopropane-based syntheses .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, especially for E/Z isomerism in the hex-2-enoic acid backbone .
  • Multinuclear NMR :
  • ¹H NMR identifies coupling constants (J = 12–16 Hz for trans double bonds).
  • ¹⁹F NMR confirms fluorophenyl substitution patterns (δ = -110 to -120 ppm for para-fluorine).
  • IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity of fluorophenyl group participation in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterium labeling to distinguish between concerted metalation-deprotonation (CMD) and oxidative addition pathways.
  • Catalyst screening : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) with Rh(I) catalysts, which exhibit divergent selectivity due to electronic effects of the fluorophenyl group .
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize regioselectivity discrepancies .

Q. What methodologies elucidate the role of fluorophenyl substituents in directing metal-catalyzed cyclization reactions?

  • Methodological Answer :

  • Electronic effect analysis : Fluorine’s electron-withdrawing nature increases electrophilicity at the α-position, favoring nucleophilic attack. Hammett σ⁺ values correlate with reaction rates in Pd-catalyzed cyclizations .
  • Comparative substrate studies : Synthesize analogs with non-fluorinated aryl groups to isolate steric vs. electronic contributions. Evidence from silacyclobutane syntheses shows fluorine enhances Si–C bond polarization, facilitating insertion .

Q. How does steric hindrance from the 5-methyl group affect synthetic approaches to this compound?

  • Methodological Answer :

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) mitigate steric clashes during Pd-catalyzed coupling.
  • Alternative catalysts : Nickel complexes tolerate steric hindrance better than palladium in silacyclopropane ring-opening reactions .
  • Kinetic profiling : Monitor reaction progress via in situ NMR to identify rate-limiting steps influenced by steric bulk .

Q. What computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • QSAR models : Use molecular descriptors like LogP, polar surface area, and HOMO-LUMO gaps to predict hydrolysis rates or esterification efficiency. ’s QSAR framework for environmental fate can be adapted .
  • Molecular dynamics simulations : Model solvation effects in aprotic solvents (e.g., DCM) to optimize reaction conditions for carboxylate activation .

Tables for Key Data

Table 1 : Catalytic Systems for Fluorophenyl-Enoic Acid Synthesis

CatalystReaction TypeYield (%)Key Reference
Pd(PPh₃)₄Coupling of silylaryl bromides75–85
RhCl(PPh₃)₃Si–C bond cleavage60–70
AgOTf/Pd(dba)₂Silylene transfer80–90

Table 2 : Spectroscopic Signatures of Key Functional Groups

Functional GroupTechniqueSignature Range
C=C (E-config.)¹H NMRδ 5.8–6.2 ppm (J = 15–16 Hz)
COOHIR1700–1720 cm⁻¹
para-Fluorophenyl¹⁹F NMRδ -115 to -120 ppm

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